molecular formula C17H22N2O4S2 B6014507 N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide

N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6014507
M. Wt: 382.5 g/mol
InChI Key: WKTFTINEVBHLMZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a hydroxy group, and methylsulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available precursors. One approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol to produce an intermediate, which is then further reacted to form the desired compound . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and oxazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The methylsulfanyl groups can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-24-8-7-12(10-20)18-17(21)14-9-13(23-19-14)11-22-15-5-3-4-6-16(15)25-2/h3-6,9,12,20H,7-8,10-11H2,1-2H3,(H,18,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTFTINEVBHLMZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)NC(=O)C1=NOC(=C1)COC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)NC(=O)C1=NOC(=C1)COC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.